molecular formula C5H10N2O2 B040133 (3S)-3-aminopyrrolidine-3-carboxylic acid CAS No. 113473-30-6

(3S)-3-aminopyrrolidine-3-carboxylic acid

Cat. No.: B040133
CAS No.: 113473-30-6
M. Wt: 130.15 g/mol
InChI Key: DWAKXSZUASEUHH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-aminopyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Industrial Application

(3S)-3-aminopyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of various pharmaceutically active substances. For instance, Han et al. (2018) demonstrated an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, which is significant for industrial preparation due to its cost-effectiveness and mild reaction conditions (Han et al., 2018).

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis approaches. For example, Tang et al. (2005) described a carbanionic approach to synthesize trans-(2R,3S)-2-substituted 3-aminopyrrolidines, which was also applied in the asymmetric synthesis of (+)-Absouline, an aminopyrrolizidine alkaloid (Tang et al., 2005).

Enantiomer Synthesis

Bunnage et al. (2004) focused on the diastereoselective conjugate addition for synthesizing cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, highlighting its significance in enantioselective synthesis (Bunnage et al., 2004).

Exploration of Conformation-Activity Relationships

Dietrich and Lubell (2003) synthesized enantiopure pyrrolizidinone amino acids using (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid. Their research is crucial for understanding conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).

Organocatalysis

In the field of organocatalysis, Ruiz-Olalla et al. (2015) demonstrated that homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from this compound, effectively catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Properties

IUPAC Name

(3S)-3-aminopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKXSZUASEUHH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to a particular variant of embodiment of this synthesis process, 1-benzyl-3-pyrrolidinone is treated with an ammoniacal solution of ammonium chloride and of potassium cyanide to obtain (±)-3-amino-1-benzyl-3-cyanopyrrolidine. This compound is then converted by acid or basic hydrolysis to (±)-3-amino-1-benzyl-3-pyrrolidinecarboxylic acid, and lastly a reduction with hydrogen, preferably a catalytic hydrogenolysis, is carried out to obtain (±)-3-amino-3-pyrrolidinecarboxylic acid or (±)-cucurbitine.
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